

Pentacene Crystal Structure and Polymorphism: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pentacene

Cat. No.: B032325

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Introduction

Pentacene, a polycyclic aromatic hydrocarbon, stands as a benchmark organic semiconductor due to its exceptional charge carrier mobility. Its performance in electronic devices is intrinsically linked to its solid-state packing, giving rise to multiple crystalline forms, or polymorphs. Understanding and controlling the formation of these polymorphs is paramount for optimizing the performance and reproducibility of **pentacene**-based devices. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of **pentacene**, detailing the crystallographic parameters of its various forms and the experimental protocols for their preparation.

Pentacene Polymorphism: A Structural Overview

Pentacene is known to crystallize in several polymorphic forms, primarily distinguished by their interlayer spacing ($d(001)$). These polymorphs are broadly categorized into "thin-film" phases, which are often induced by the substrate during thin-film deposition, and "bulk" phases, typically found in single crystals. The molecules in all polymorphs adopt a herringbone packing motif within the layers. The key differentiator between the polymorphs is the tilt angle of the long molecular axis with respect to the normal of the ab plane.^[1]

The two most commonly discussed bulk polymorphs are the low-temperature (LT) and high-temperature (HT) phases.^[2] Thin films, especially those grown on silicon dioxide, often exhibit

a distinct "thin-film" (TF) phase.^{[2][3]} Other polymorphs with different d-spacings have also been reported, particularly in the initial layers of film growth.^{[2][4]}

Data Presentation: Crystallographic Parameters of Pentacene Polymorphs

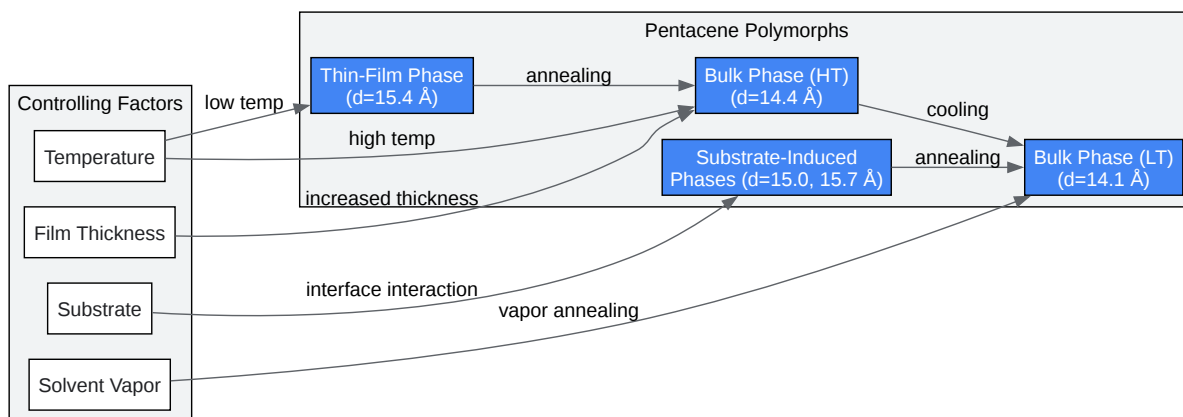
The following table summarizes the crystallographic data for the most well-characterized **pentacene** polymorphs. It is important to note that slight variations in these parameters can be found in the literature, which may arise from different experimental conditions and measurement techniques.

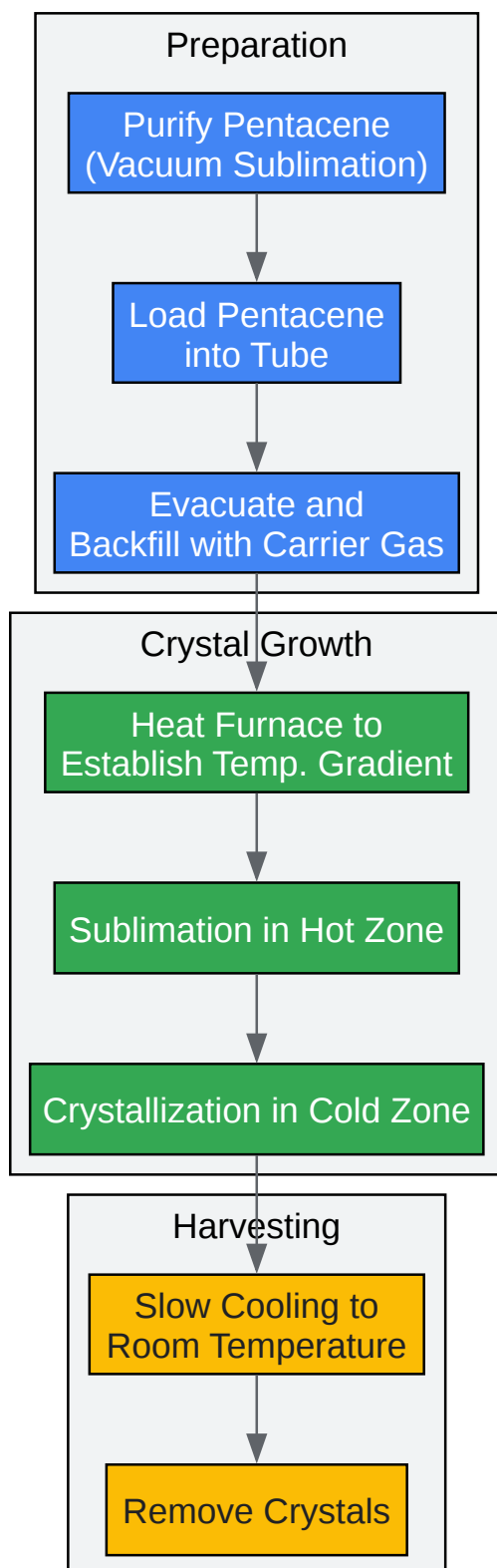
Poly morph	d(001) Spacing (Å)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Unit Cell Volume (Å ³)	Reference(s)
Thin-Film (TF) Phase	15.4 - 15.5	Triclinic	P-1	5.9 - 7.6	5.9 - 7.6	15.4 - 15.65	81.5 - 98.6	87.2 - 93.3	89.8 - 90	~697	[3][5]
Bulk Phase (High-Temp)	14.4 - 14.5	Triclinic	P-1	6.28	7.71	14.44	76.75	88.01	84.52	~683	[1]
Bulk Phase (Low-Temp)	14.1	Triclinic	P-1	6.27	7.78	14.51	76.6	88.0	84.7	~684	[2]
Substrate-Induced Phase	15.0	-	-	-	-	-	-	-	-	-	[4]
Substrate-Induced	15.7	-	-	-	-	-	-	-	-	-	[2]

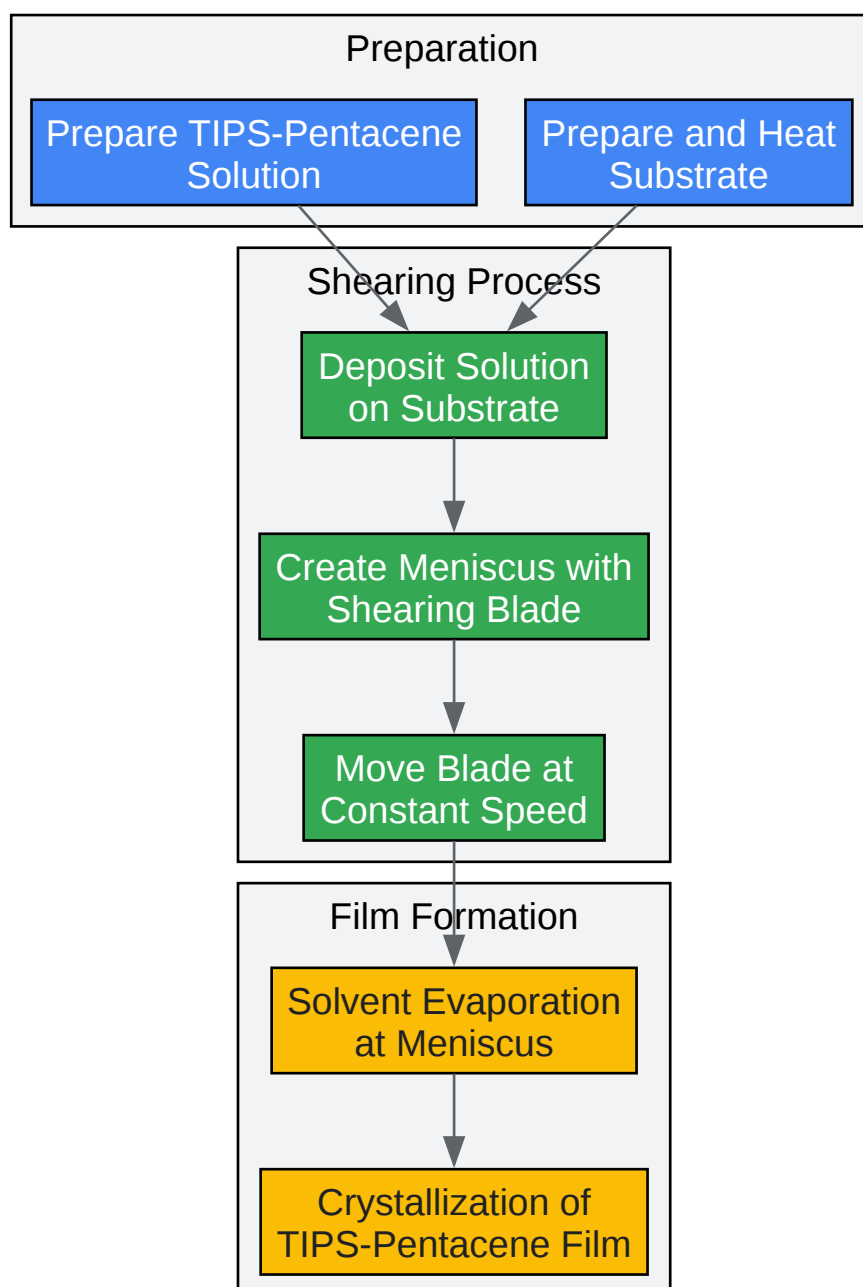
Phase

Inter-Polymorph Relationships and Transformations

The formation of a specific **pentacene** polymorph is highly dependent on the experimental conditions, such as substrate temperature, deposition rate, and the presence of solvents. The thin-film phase is often observed in the initial layers of growth, with a transition to a bulk phase as the film thickness increases.[6][7] Furthermore, thermal annealing can induce transformations between polymorphs. For instance, some substrate-induced polymorphs with larger d-spacings have been observed to transform into the more stable bulk phases upon heating.[4]







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